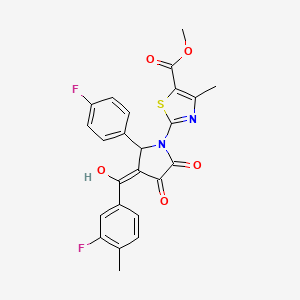
Methyl 2-(3-(3-fluoro-4-methylbenzoyl)-2-(4-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 2-(3-(3-fluoro-4-methylbenzoyl)-2-(4-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate is a useful research compound. Its molecular formula is C24H18F2N2O5S and its molecular weight is 484.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Methyl 2-(3-(3-fluoro-4-methylbenzoyl)-2-(4-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate is a complex organic compound with significant potential in medicinal chemistry. Its intricate structure, which includes a thiazole ring, a pyrrole moiety, and fluorinated aromatic rings, suggests various biological activities that are currently under investigation.
Structural Features
The compound has the following molecular characteristics:
- Molecular Formula : C24H18F2N2O5S
- Molecular Weight : Approximately 484.5 g/mol
- Key Functional Groups :
- Thiazole ring
- Pyrrole moiety
- Fluorinated aromatic rings
These features contribute to its potential biological activities, including enzyme inhibition and receptor modulation.
Biological Activities
1. Enzyme Inhibition and Anticancer Properties
Preliminary studies indicate that this compound may act as an inhibitor of specific enzymes or receptors, which is valuable in drug development targeting various diseases. The presence of fluorinated groups often enhances metabolic stability and bioavailability, making this compound a candidate for further pharmacological exploration.
In related research, thiazole derivatives have shown moderate anti-proliferative action against cancer cells. For example, compounds with similar structural motifs demonstrated significant cytotoxicity with IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against specific cancer cell lines . This suggests that Methyl 2-(3-(3-fluoro-4-methylbenzoyl)-...) may exhibit similar properties.
2. Anticonvulsant Activity
Research into thiazole derivatives indicates their potential as anticonvulsant agents. For instance, studies on disubstituted thiazoles revealed a correlation between structural modifications and enhanced anticonvulsant activity . The unique structure of Methyl 2-(3-(3-fluoro-4-methylbenzoyl)-...) may also contribute to similar effects.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to Methyl 2-(3-(3-fluoro-4-methylbenzoyl)-...). Below are key findings:
The mechanism by which Methyl 2-(3-(3-fluoro-4-methylbenzoyl)-...) exerts its biological effects is still under investigation. However, the presence of specific functional groups suggests potential interactions with cellular targets such as proteins involved in cell proliferation and apoptosis.
Properties
CAS No. |
617697-95-7 |
|---|---|
Molecular Formula |
C24H18F2N2O5S |
Molecular Weight |
484.5 g/mol |
IUPAC Name |
methyl 2-[(3E)-3-[(3-fluoro-4-methylphenyl)-hydroxymethylidene]-2-(4-fluorophenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C24H18F2N2O5S/c1-11-4-5-14(10-16(11)26)19(29)17-18(13-6-8-15(25)9-7-13)28(22(31)20(17)30)24-27-12(2)21(34-24)23(32)33-3/h4-10,18,29H,1-3H3/b19-17+ |
InChI Key |
DMSTVQOLRCYACQ-HTXNQAPBSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OC)C)C4=CC=C(C=C4)F)/O)F |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OC)C)C4=CC=C(C=C4)F)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















